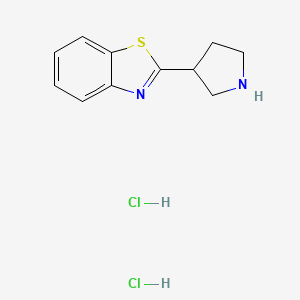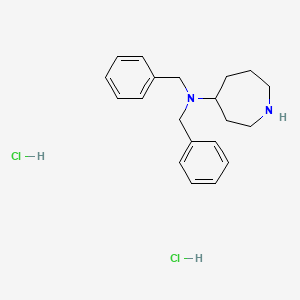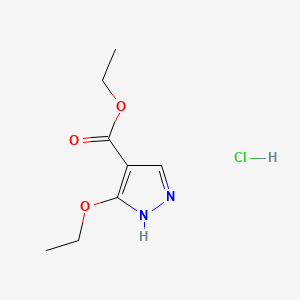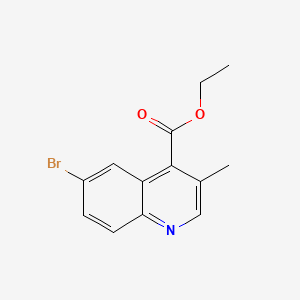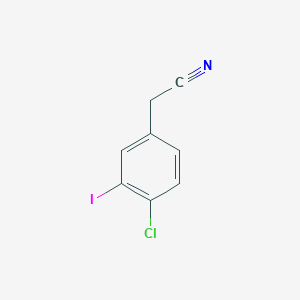
2-(4-Chloro-3-iodophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClIN It is a derivative of acetonitrile, where the hydrogen atoms are substituted with chlorine and iodine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Chloro-3-iodophenyl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with iodine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
科学的研究の応用
2-(4-Chloro-3-iodophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Iodophenylacetonitrile: Similar in structure but lacks the chlorine atom.
4-Chlorobenzyl Cyanide: Similar in structure but lacks the iodine atom.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetonitrile is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific applications where such properties are desired .
特性
分子式 |
C8H5ClIN |
|---|---|
分子量 |
277.49 g/mol |
IUPAC名 |
2-(4-chloro-3-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 |
InChIキー |
GOWPRHFLIPWLGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC#N)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
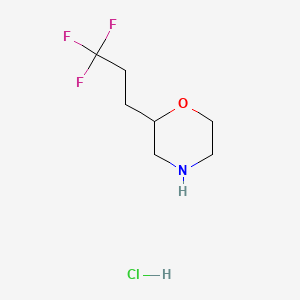
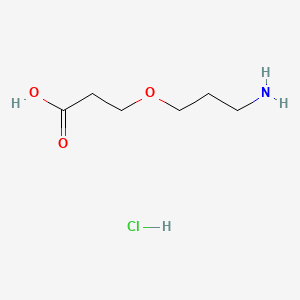
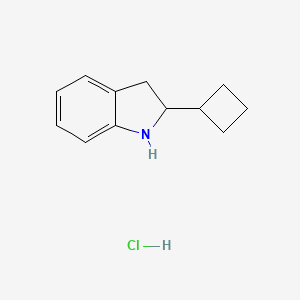
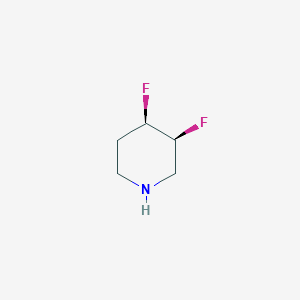
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
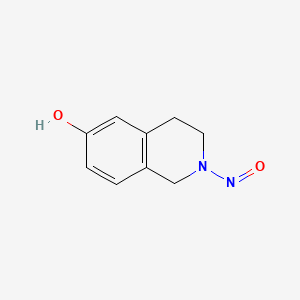
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
